molecular formula C10H11ClN2O2 B3019337 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2230804-08-5

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B3019337
CAS No.: 2230804-08-5
M. Wt: 226.66
InChI Key: GGPCJXLSUYCTGK-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C10H10N2O2·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-7-6-12-8(10(13)14)4-3-5-9(12)11-7;/h3-6H,2H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCJXLSUYCTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=N1)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230804-08-5
Record name 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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